![molecular formula C21H27ClN2OS2 B2591356 (1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396875-06-1](/img/structure/B2591356.png)
(1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Description
(1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H27ClN2OS2 and its molecular weight is 423.03. The purity is usually 95%.
BenchChem offers high-quality (1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized and characterized it, studying its effects on cancer cells. Further in vivo testing against P388 murine lymphocytic leukemia revealed considerable activity . The opening of the cyclopropane ring in similar agents may enhance this activity.
Antituberculosis Properties
Studies have explored the compound’s antituberculosis properties. Novel derivatives were synthesized using reductive amination, and their efficacy against tuberculosis was evaluated .
1,2,4-Triazole Derivatives
The compound’s structural features make it relevant for designing 1,2,4-triazole derivatives. These derivatives have diverse biological activities, including anticancer effects. Investigating its role in this context could yield valuable insights .
Functional Diseases Therapy
Piperazine derivatives, like the one , have wide clinical applications. They exhibit anthelmintic, antibacterial, and insecticidal activities. Combining piperazine with the cyclopropane moiety through an amide bond could lead to novel therapeutic agents .
Chemical Synthesis and Characterization
The compound has been thoroughly characterized using techniques such as elemental analysis, IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .
Bioactive Molecule Linking
Researchers have coupled the compound with bioactive molecules, aiming to enhance its therapeutic potential. The efficient formation of the amide bond through acid-amine coupling demonstrates its synthetic feasibility .
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2OS2/c22-18-5-3-17(4-6-18)21(9-1-2-10-21)19(25)24-12-7-16(8-13-24)15-27-20-23-11-14-26-20/h3-6,16H,1-2,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQHNGGJICNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CSC4=NCCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone |
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